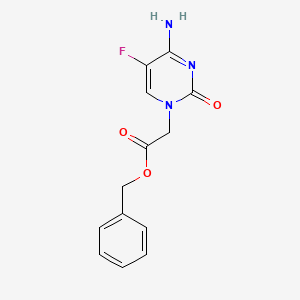
5-Fluorocytosin-1-yl-acetic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorocytosin-1-yl-acetic acid benzyl ester is a synthetic compound with the molecular formula C13H12FN3O3 and a molecular weight of 277.25 g/mol . This compound is a derivative of cytosine, a pyrimidine base found in nucleic acids. The addition of a fluorine atom and a benzyl ester group enhances its chemical properties, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorocytosin-1-yl-acetic acid benzyl ester typically involves the following steps:
Starting Material: The synthesis begins with 5-fluorocytosine, which is commercially available.
Acylation: 5-Fluorocytosine undergoes acylation with chloroacetic acid to form 5-fluorocytosin-1-yl-acetic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the acylation and esterification reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluorocytosin-1-yl-acetic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-Fluorocytosin-1-yl-acetic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in antifungal and anticancer research.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Fluorocytosin-1-yl-acetic acid benzyl ester involves its conversion to active metabolites within the target cells. The compound is metabolized to 5-fluorouracil, which is incorporated into RNA and DNA, disrupting their synthesis and leading to cell death. This mechanism is particularly effective against fungal cells, making it a valuable antifungal agent .
Comparison with Similar Compounds
Similar Compounds
5-Fluorocytosine: A fluorinated cytosine analog used as an antifungal agent.
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
Cytosine Arabinoside: A cytosine analog used in chemotherapy.
Uniqueness
5-Fluorocytosin-1-yl-acetic acid benzyl ester is unique due to its specific structural modifications, which enhance its chemical stability and biological activity. The presence of the benzyl ester group allows for better cellular uptake and targeted delivery, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C13H12FN3O3 |
|---|---|
Molecular Weight |
277.25 g/mol |
IUPAC Name |
benzyl 2-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C13H12FN3O3/c14-10-6-17(13(19)16-12(10)15)7-11(18)20-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,15,16,19) |
InChI Key |
QQIBSWDITTVJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-(piperidin-1-YL)ethan-1-one](/img/structure/B14051826.png)
![tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14051830.png)
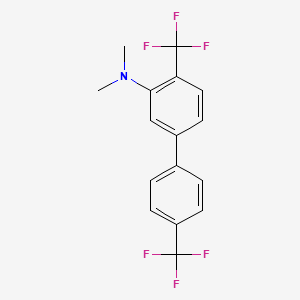
![6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14051864.png)
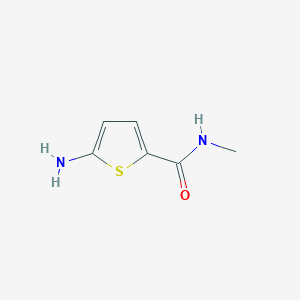
![6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)
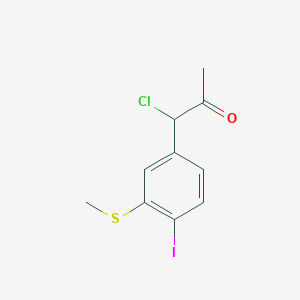
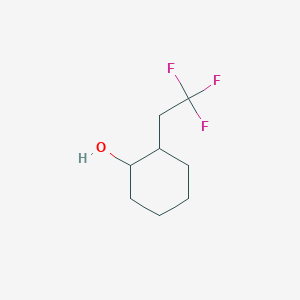
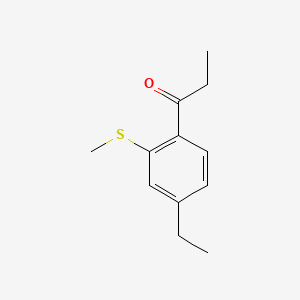
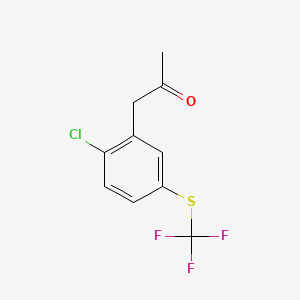
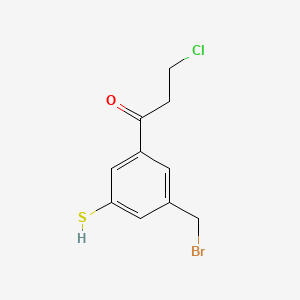
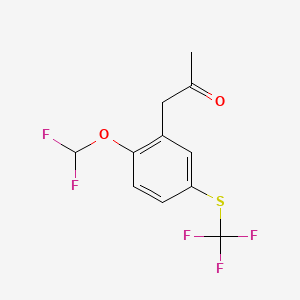
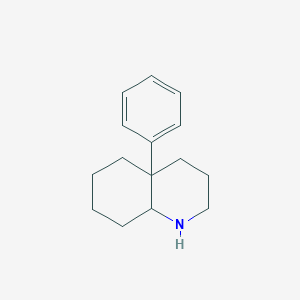
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)
